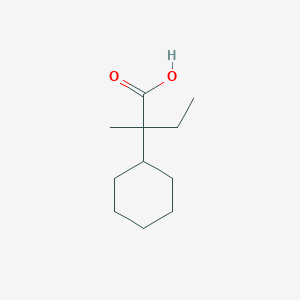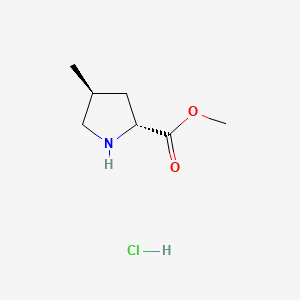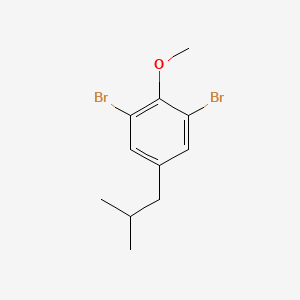
(S)-5-methyl-3-((2R,8R,13R)-2,8,13-trihydroxy-13-((2R,5R)-5-((R)-1-hydroxytridecyl)tetrahydrofuran-2-yl)tridecyl)furan-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Annonacin is a chemical compound belonging to the class of acetogenins, which are naturally occurring polyketides. It is primarily found in the fruits of the Annonaceae family, such as soursop (Annona muricata), custard apple, and pawpaw. Annonacin is known for its potent neurotoxic effects, particularly its ability to inhibit mitochondrial complex I, leading to cell apoptosis or necrosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of annonacin involves multiple steps, including the formation of tetrahydrofuran rings and the introduction of hydroxyl groups. The synthetic route typically starts with the preparation of a polyketide chain, followed by cyclization to form the tetrahydrofuran rings. The reaction conditions often involve the use of strong acids or bases, and the reactions are carried out under inert atmospheres to prevent oxidation .
Industrial Production Methods: Industrial production of annonacin is primarily through extraction from natural sources, such as the leaves and fruits of Annona muricata. The extraction process involves solvent extraction using ethyl acetate, ethanol, or hexane. The extracts are then purified using chromatographic techniques to isolate annonacin .
Analyse Chemischer Reaktionen
Types of Reactions: Annonacin undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Annonacin can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or sodium ethoxide.
Major Products Formed: The major products formed from these reactions include hydroxylated derivatives, reduced forms of annonacin, and substituted analogs with varying functional groups .
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a model compound to study the synthesis and reactivity of acetogenins.
Biology:
- Investigated for its role in inhibiting mitochondrial complex I and its effects on cellular respiration.
Medicine:
- Studied for its potential anticancer properties due to its ability to induce apoptosis in cancer cells.
- Explored for its neurotoxic effects and its potential link to neurodegenerative diseases like Parkinson’s disease .
Industry:
Wirkmechanismus
Annonacin exerts its effects primarily through the inhibition of mitochondrial complex I (NADH-ubiquinone oxidoreductase). This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species. The resulting oxidative stress induces cell apoptosis or necrosis. Annonacin also affects the distribution of the protein tau, which is associated with neurodegenerative diseases .
Vergleich Mit ähnlichen Verbindungen
Annonacin is one of many acetogenins found in the Annonaceae family. Similar compounds include:
Bullatacin: Another potent acetogenin with similar mitochondrial inhibitory effects.
Squamocin: Known for its cytotoxic properties and potential anticancer applications.
Asimicin: Exhibits strong pesticidal activity and is structurally similar to annonacin
Uniqueness: Annonacin is unique due to its high potency as a mitochondrial complex I inhibitor and its significant neurotoxic effects, which have been linked to atypical Parkinsonism in regions where annonacin-containing fruits are consumed regularly .
Eigenschaften
Molekularformel |
C35H64O7 |
|---|---|
Molekulargewicht |
596.9 g/mol |
IUPAC-Name |
4-[2,8-dihydroxy-12-[[5-(1-hydroxytridecyl)oxolan-2-yl]methoxy]dodecyl]-2-methyl-2H-furan-5-one |
InChI |
InChI=1S/C35H64O7/c1-3-4-5-6-7-8-9-10-11-15-21-33(38)34-23-22-32(42-34)27-40-24-17-16-19-30(36)18-13-12-14-20-31(37)26-29-25-28(2)41-35(29)39/h25,28,30-34,36-38H,3-24,26-27H2,1-2H3 |
InChI-Schlüssel |
ZIMZEJPHAPPLFM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC(C1CCC(O1)COCCCCC(CCCCCC(CC2=CC(OC2=O)C)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-4-oxo-1,7-dihydro-4H-pyrimido[4,5-B][1,4]oxazine-6-carboxylic acid](/img/structure/B14016599.png)
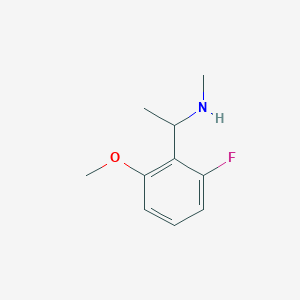
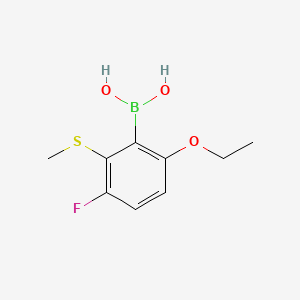

![3-Bromo-4-methoxypyrazolo[1,5-A]pyrazine](/img/structure/B14016619.png)
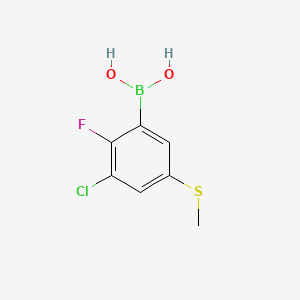
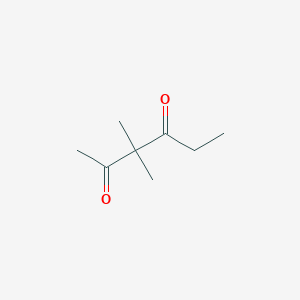
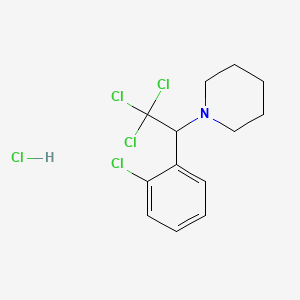
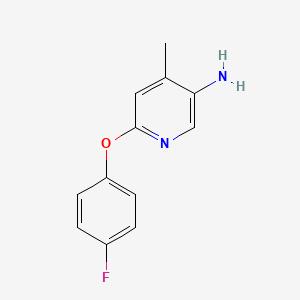
![1-[2-(4-methylphenyl)sulfanylethyl]-7H-purine-6-thione](/img/structure/B14016660.png)
